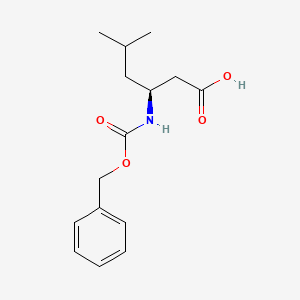
(S)-3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid is a chiral amino acid derivative. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. This compound is significant in organic synthesis and pharmaceutical research due to its role in the preparation of various peptides and other bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid typically involves the protection of the amino group of the corresponding amino acid. One common method is the use of benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction proceeds as follows:
- Dissolve the amino acid in a suitable solvent such as water or methanol.
- Add the base to the solution to deprotonate the amino group.
- Slowly add benzyl chloroformate to the reaction mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Extract the product using an organic solvent such as ethyl acetate.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as the use of automated reactors and purification systems.
化学反应分析
Types of Reactions
(S)-3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid can undergo various chemical reactions, including:
Hydrogenation: The benzyloxycarbonyl group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydrolysis: The ester bond in the benzyloxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the free amino acid.
Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form amides.
Esterification: The carboxyl group can be esterified with alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Hydrogenation: Pd/C, H₂ gas, methanol or ethanol as solvent.
Hydrolysis: HCl or NaOH, water or methanol as solvent.
Acylation: Acyl chlorides or anhydrides, pyridine or triethylamine as base.
Esterification: Alcohols (e.g., methanol, ethanol), H₂SO₄ or HCl as catalyst.
Major Products
Hydrogenation: Free amino acid.
Hydrolysis: Free amino acid.
Acylation: Amides.
Esterification: Esters.
科学研究应用
(S)-3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins. The benzyloxycarbonyl group protects the amino group during peptide bond formation.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents. The compound can be incorporated into peptide-based drugs to enhance their stability and bioavailability.
Bioconjugation: It is used in the preparation of bioconjugates, where peptides are linked to other molecules such as drugs, imaging agents, or nanoparticles.
Chemical Biology: It is used in the study of protein-protein interactions, enzyme mechanisms, and other biological processes.
作用机制
The mechanism of action of (S)-3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid primarily involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective modifications at other functional groups. Upon removal of the protecting group, the free amino acid can participate in various biochemical processes, such as peptide bond formation and enzyme catalysis.
相似化合物的比较
(S)-3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid can be compared with other similar compounds, such as:
(S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid: Similar structure but with a different side chain.
(S)-3-(((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid: Uses a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.
(S)-3-(((Methoxycarbonyl)amino)-5-methylhexanoic acid: Uses a methoxycarbonyl (Moc) protecting group instead of a benzyloxycarbonyl group.
The uniqueness of this compound lies in the stability and ease of removal of the benzyloxycarbonyl group, making it a preferred choice in peptide synthesis and other applications.
属性
IUPAC Name |
(3S)-5-methyl-3-(phenylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11(2)8-13(9-14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDHEHGNNDPBNL-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

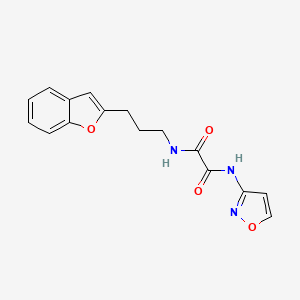
![3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2820414.png)
![N-butyl-4-[2-({[(2,5-diethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2820415.png)
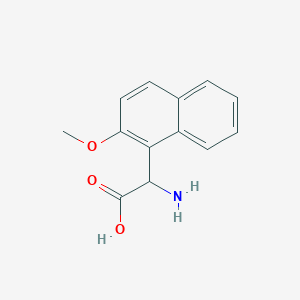
![5-Oxaspiro[3.4]octan-7-amine hydrochloride](/img/structure/B2820418.png)
![Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate](/img/structure/B2820419.png)
![[2-(4-Methoxyphenyl)azepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2820421.png)
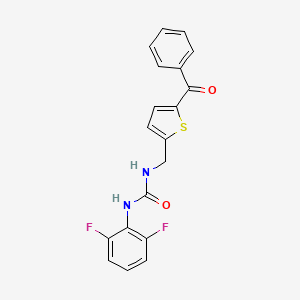
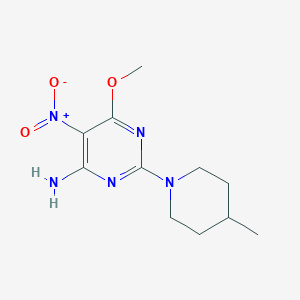
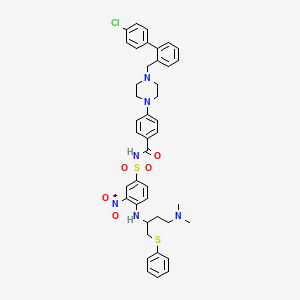
![2-(4-fluorophenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide](/img/structure/B2820429.png)
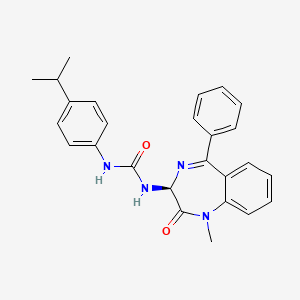
![3-{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine](/img/structure/B2820433.png)
